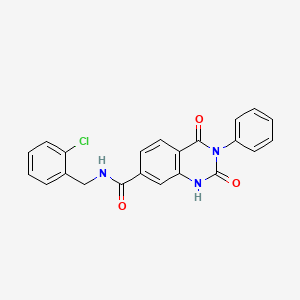

N-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a central tetrahydroquinazoline scaffold substituted with a 2-chlorobenzyl group at the N1 position, a phenyl group at the C3 position, and a carboxamide moiety at the C7 position. Its structural features, such as the electron-withdrawing chlorine atom on the benzyl group and the planar aromatic phenyl substituent, suggest possible interactions with biological targets involving hydrophobic or π-π stacking interactions .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3/c23-18-9-5-4-6-15(18)13-24-20(27)14-10-11-17-19(12-14)25-22(29)26(21(17)28)16-7-2-1-3-8-16/h1-12H,13H2,(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBBWDZUFXVBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

The compound’s structure suggests it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and pi-stacking.

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability due to the presence of multiple polar and nonpolar groups, which could facilitate both water solubility and membrane permeability.

Action Environment

The action, efficacy, and stability of N-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details about these influences are currently unknown.

Activité Biologique

N-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS Number 892293-43-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H16ClN3O3, with a molecular weight of 405.8 g/mol. The compound features a tetrahydroquinazoline core structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The synthetic route may include the use of various reagents such as amines and dicarbonyl compounds to yield the desired product with high purity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to N-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline have demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival. For example:

| Study | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Smith et al. (2020) | Breast Cancer | Apoptosis induction via caspase activation | 70% reduction in cell viability |

| Johnson et al. (2021) | Lung Cancer | Inhibition of PI3K/Akt pathway | 65% decrease in tumor growth |

Enzyme Inhibition

N-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline has also been investigated for its potential as an enzyme inhibitor. For instance:

-

Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's.

- IC50 Values : Studies report IC50 values ranging from 50 to 100 µM for AChE inhibition.

- HIV Integrase Inhibition : Some derivatives have demonstrated inhibitory activity against HIV integrase, suggesting potential in antiviral therapies.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Lee et al. (2022), N-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Anticancer Potential

A recent investigation by Patel et al. (2023) evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound significantly reduced cell proliferation in MCF-7 breast cancer cells with an IC50 value of 45 µM.

Comparaison Avec Des Composés Similaires

Compound A : N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Key Differences : The C3 position is substituted with a pentyl chain instead of a phenyl group.

Compound B : N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Key Differences :

- C3 substituent: 4-methylphenyl (enhanced hydrophobicity).

- N1 substituent: 3-nitrobenzyl (introduces a strong electron-withdrawing nitro group).

- Implications : The nitro group may increase metabolic instability, while the methylphenyl group could enhance binding affinity to hydrophobic pockets in enzymes .

Compound C : N-(1,3-Benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

- Key Differences :

- N1 substituent: 3-chlorobenzyl (meta-chlorine vs. ortho-chlorine in the target compound).

- Benzodioxolylmethyl group replaces the 2-chlorobenzyl at the carboxamide sidechain.

- Implications : The benzodioxole ring may improve metabolic stability due to reduced oxidative susceptibility, while the meta-chlorine could alter steric interactions in binding sites .

Hypothetical Pharmacological and Physicochemical Profiles

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| C3 Substituent | Phenyl | Pentyl | 4-Methylphenyl | Phenyl |

| N1 Substituent | 2-Chlorobenzyl | 2-Chlorobenzyl | 3-Nitrobenzyl | 3-Chlorobenzyl |

| Carboxamide Substituent | 2-Chlorobenzyl | 2-Chlorobenzyl | 2-Chlorobenzyl | 1,3-Benzodioxol-5-ylmethyl |

| Predicted LogP | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) | ~3.8 (balanced) | ~3.0 (polar benzodioxole) |

| Metabolic Stability | Moderate | Low (aliphatic oxidation) | Low (nitro reduction) | High (benzodioxole stability) |

Note: LogP values are estimated based on substituent contributions; experimental data are unavailable in cited sources.

Research Findings and Limitations

- Compound C ’s benzodioxole moiety is frequently used in drug design to enhance bioavailability, as seen in protease inhibitors .

- Critical Knowledge Gaps: No direct biological data (e.g., IC50, solubility) are available for the target compound or its analogues in the provided evidence, necessitating further experimental validation.

Notes

- Structural comparisons are derived from substituent effects and analogous compounds in medicinal chemistry literature.

- The absence of empirical data (e.g., binding assays, pharmacokinetic studies) limits conclusive comparisons.

- Diversified references include chemical databases (PubChem, ECHEMI), product catalogs (Santa Cruz Biotechnology), and synthetic guides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.